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Compound of Interest

Compound Name: Thiazinamium chloride

Cat. No.: B1663478

Thiazinamium Chloride: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium chloride is a quaternary ammonium phenothiazine derivative with potent
anticholinergic and antihistaminic properties. This technical guide provides a comprehensive
overview of its chemical structure, physicochemical properties, pharmacology, and relevant
experimental methodologies. The information is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

Thiazinamium chloride, systematically named trimethyl(1-phenothiazin-10-ylpropan-2-
yl)azanium chloride, is a synthetic compound belonging to the phenothiazine class of drugs.[1]
Its chemical structure is characterized by a tricyclic phenothiazine core, to which a quaternary
ammonium side chain is attached.

Chemical Identifiers:

e IUPAC Name: trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride[1]
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CAS Number: 4320-13-2[1]

Molecular Formula: C1sH23CIN2S[1]

SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)--INVALID-LINK--(C)C.[CI][1]

INChl: INChl=1S/C18H23N2S.CIH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-
16(18)19;/h5-12,14H,13H2,1-4H3;1H/g+1;/p-1[1]

A summary of the key physicochemical properties of thiazinamium chloride is presented in
Table 1.

Table 1: Physicochemical Properties of Thiazinamium Chloride

Property Value Reference

Molecular Weight 334.9 g/mol [1]

Melting Point 267 °C [2]

Solubility Soluble in DMSO [2]

Appearance White solid [3]
Pharmacology

Thiazinamium chloride exhibits a dual mechanism of action, functioning as both a potent
histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. This dual
activity underlies its therapeutic potential in allergic and respiratory conditions.

Mechanism of Action

 Antihistaminic Activity: Thiazinamium chloride acts as a competitive antagonist at
histamine H1 receptors. By blocking the action of histamine, it mitigates the allergic
response, including smooth muscle contraction and increased vascular permeability.

 Anticholinergic Activity: The compound also demonstrates significant antagonism at
muscarinic acetylcholine receptors. This action leads to the relaxation of smooth muscle,
particularly in the bronchi, contributing to its bronchodilator effects.
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Pharmacodynamics

In vitro studies on human bronchial muscle preparations have demonstrated the potent
relaxant effects of thiazinamium chloride. It effectively antagonizes contractions induced by
both histamine and acetylcholine. The pD2 values, a measure of drug potency, highlight its
significant activity at these receptors (see Table 2).

Furthermore, thiazinamium chloride has been shown to inhibit the synthesis of thromboxane
B2 (TxB2) with an IC50 value of 0.2 uM.[1][3][4] TxB2 is a stable metabolite of thromboxane
A2, a potent mediator of platelet aggregation and vasoconstriction, suggesting a potential anti-
inflammatory role for the compound. Thiazinamium chloride also stimulates the secretion of
phosphatidylcholine in adult rat type 1l pneumocytes.[5]

Table 2: Pharmacodynamic Data for Thiazinamium Chloride

Parameter Value Species/Tissue Reference

] ) Human Bronchial
pD2 (vs. Histamine) 7.78

Muscle
pD2 (vs. Human Bronchial
6.94
Acetylcholine) Muscle
IC50 (TxB2 Synthesis 0.2 UM -
Inhibition) ¥ ] L]
Pharmacokinetics

Pharmacokinetic data for thiazinamium chloride is limited. However, studies on the related
compound, thiazinamium methylsulfate, provide some insights. Following intramuscular
injection in humans, absorption is extremely rapid, with peak plasma concentrations reached
within 6 to 20 minutes. The disposition follows a two-compartment model with a rapid
distribution phase (half-life of approximately 20 minutes) and a longer elimination phase (mean
half-life of 375 minutes). The volume of distribution is large (approximately 200-400 L), and the
total body clearance is high, suggesting an active excretion process. Oral bioavailability is low,
estimated to be around 10% compared to intramuscular injection, due to significant first-pass
metabolism.
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Signaling Pathways

The pharmacological effects of thiazinamium chloride are mediated through its interaction

with G-protein coupled receptors (GPCRS).

e Histamine H1 Receptor Signaling: As an antagonist of the H1 receptor, thiazinamium
chloride blocks the histamine-induced activation of the Gg/11 protein. This, in turn, prevents
the activation of phospholipase C (PLC), thereby inhibiting the production of the second
messengers inositol trisphosphate (IPs) and diacylglycerol (DAG). The ultimate effect is a
decrease in intracellular calcium levels, leading to smooth muscle relaxation.
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Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

» Muscarinic Acetylcholine Receptor Signaling: Thiazinamium chloride's antagonism of
muscarinic receptors (likely Ms in bronchial smooth muscle) also involves the Gg/11
signaling pathway, leading to a similar cascade of events that results in smooth muscle

relaxation and bronchodilation.
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Caption: Antagonism of the Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols
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Synthesis of Thiazinamium Chloride

A common laboratory-scale synthesis of thiazinamium chloride involves the quaternization of
promethazine with chloromethane.

Materials:

Promethazine

Chloromethane

Anhydrous solvent (e.g., acetone or acetonitrile)

Reaction vessel equipped with a stirrer and a means to control temperature and pressure

Procedure:

o Dissolve promethazine in the anhydrous solvent within the reaction vessel.

e Cool the solution to a suitable temperature (e.g., 0-10 °C).

¢ [ntroduce a controlled amount of chloromethane into the reaction mixture.

 Allow the reaction to proceed with stirring for a specified period, monitoring the progress by a
suitable analytical technique (e.g., TLC or HPLC).

e Upon completion, the product, thiazinamium chloride, will precipitate out of the solution.

o Collect the precipitate by filtration.

e Wash the product with a cold, non-polar solvent to remove any unreacted starting material.

e Dry the purified thiazinamium chloride under vacuum.
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Caption: General Workflow for the Synthesis of Thiazinamium Chloride.

In Vitro Pharmacological Characterization

The antagonist activity of thiazinamium chloride at histamine H1 and muscarinic receptors
can be assessed using isolated tissue bath experiments.

Materials:

Isolated tissue preparation (e.g., guinea pig ileum or trachea)

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

Isotonic transducer and data acquisition system

Agonists (histamine, acetylcholine)

Thiazinamium chloride

Procedure:

¢ Mount the isolated tissue in the organ bath containing aerated physiological salt solution at
37 °C.

o Allow the tissue to equilibrate under a resting tension.

o Construct cumulative concentration-response curves to the agonist (histamine or
acetylcholine).

e Wash the tissue and allow it to return to baseline.

 Incubate the tissue with a known concentration of thiazinamium chloride for a specific
period.

o Repeat the cumulative concentration-response curve to the agonist in the presence of the
antagonist.

o Analyze the rightward shift of the concentration-response curve to determine the antagonist's
potency (pA2 or pD2 value).
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Safety and Toxicology

Specific toxicity data, such as the LD50 for thiazinamium chloride, is not readily available in
the public domain. As a phenothiazine derivative and a quaternary ammonium compound, it
should be handled with appropriate laboratory precautions. For detailed safety information, it is
recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Thiazinamium chloride is a pharmacologically active compound with a well-defined dual
antagonism at histamine H1 and muscarinic acetylcholine receptors. Its chemical and
pharmacological properties make it a subject of interest for research in the fields of allergy,
respiratory diseases, and inflammation. This technical guide provides a foundational
understanding of this compound to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Thiazinamium chloride - Immunomart [immunomart.com]

e 2. Thiazinamium chloride | 4320-13-2 [amp.chemicalbook.com]
e 3. medchemexpress.com [medchemexpress.com]

e 4. Organic Syntheses Procedure [orgsyn.org]

» 5. Effects of thiazinamium chloride and other antihistamines on phosphatidylcholine
secretion in rat type Il pneumocyte cultures - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Thiazinamium chloride chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-
and-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-body
https://www.benchchem.com/product/b1663478?utm_src=pdf-custom-synthesis
https://immunomart.com/product/thiazinamium-chloride/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB92234811.htm
https://www.medchemexpress.com/Thiazinamium_chloride.html?locale=ko-KR
http://orgsyn.org/demo.aspx?prep=v91p0221
https://pubmed.ncbi.nlm.nih.gov/2880592/
https://pubmed.ncbi.nlm.nih.gov/2880592/
https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-and-properties
https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-and-properties
https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-and-properties
https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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